6-Bromobenzo[d]thiazole-4-carboxylic acid
Description
Significance of the Benzothiazole (B30560) Carboxylic Acid Scaffold in Heterocyclic Chemistry
The benzothiazole scaffold is a cornerstone in heterocyclic chemistry, widely recognized for its presence in numerous biologically active compounds. researchgate.nettandfonline.com As a "privileged" structure, it appears in a variety of pharmaceutical agents and functional materials. researchgate.net The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a rigid, aromatic system that serves as a robust framework for constructing more complex molecules.
The addition of a carboxylic acid group to this scaffold significantly enhances its chemical versatility and biological relevance. The carboxylic acid moiety can:
Act as a synthetic handle: It allows for the straightforward formation of amides, esters, and other derivatives, enabling chemists to systematically modify the molecule to explore structure-activity relationships.
Engage in biological interactions: The group can form strong hydrogen bonds and ionic interactions with amino acid residues in enzymes and receptors, which is often crucial for a molecule's pharmacological activity. researchgate.net
Influence physicochemical properties: It impacts the solubility, polarity, and acidity of the molecule, which are critical parameters for drug development.
Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. tandfonline.comresearchgate.net
Overview of Brominated Heterocyclic Carboxylic Acids in Synthetic Organic Chemistry and Biological Investigations
Brominated heterocyclic compounds are pivotal intermediates in modern organic synthesis. researchgate.netsigmaaldrich.com The bromine atom serves as a versatile functional group for several reasons:
Cross-Coupling Reactions: Bromine is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space from a single brominated precursor. researchgate.netresearchgate.net
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, offering another pathway for molecular diversification. researchgate.net
Modulation of Reactivity: The presence of a halogen atom can alter the electronic properties of the heterocyclic ring, influencing its reactivity in subsequent chemical transformations. nih.gov
In biological studies, the incorporation of bromine into a molecule can have profound effects. Halogen atoms can increase the lipophilicity of a compound, potentially improving its ability to cross biological membranes. Furthermore, bromine can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological macromolecules, which can enhance binding affinity and selectivity for a particular target. researchgate.net
Positional Isomerism and Unique Structural Characteristics of 6-Bromobenzo[d]thiazole-4-carboxylic acid within the Benzothiazole Framework
Positional isomerism plays a critical role in determining the properties of substituted benzothiazoles. The specific locations of the bromine atom and the carboxylic acid group in this compound create a distinct chemical entity compared to other possible isomers (e.g., 2-bromo-6-carboxylic acid or 7-bromo-4-carboxylic acid). americanelements.comchemspider.com The substitution pattern directly influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. mdpi.com
The key structural characteristics of the 6-bromo, 4-carboxy isomer include:
Electronic Effects: The bromine atom at the 6-position acts as an electron-withdrawing group through induction, influencing the electron density of the benzene portion of the scaffold. Resonance effects in benzothiazole direct electrophilic substitution towards positions 4 and 6, making this substitution pattern significant. chemistryjournal.net
Steric and Proximity Effects: The carboxylic acid at the 4-position is situated adjacent to the fused thiazole ring. This proximity can influence the group's acidity (pKa) and its rotational freedom compared to isomers where it is located further away.
Interaction Potential: This specific arrangement of a hydrogen-bond donor/acceptor (carboxylic acid) and a potential halogen-bond donor (bromine) on the same scaffold creates a unique surface for interacting with other molecules, including biological targets. The relative orientation of these groups is fixed, which can be advantageous for designing specific molecular recognition events.
These distinct features make this compound a precisely defined building block for creating molecules where three-dimensional structure and electronic properties are paramount.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFBUMVRCPMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784111-07-4 | |
| Record name | 6-bromo-1,3-benzothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 6 Bromobenzo D Thiazole 4 Carboxylic Acid
Direct Bromination Approaches for Benzo[d]thiazole-4-carboxylic acid
The direct bromination of the parent molecule, Benzo[d]thiazole-4-carboxylic acid, represents the most straightforward conceptual approach to 6-Bromobenzo[d]thiazole-4-carboxylic acid. This pathway hinges on the principles of electrophilic aromatic substitution (EAS). However, the inherent electronic nature of the benzothiazole (B30560) ring system presents significant challenges to this method.
Electrophilic Aromatic Bromination Strategies
Electrophilic aromatic substitution on a benzene (B151609) ring is fundamentally governed by the electron density of the ring and the directing effects of existing substituents. libretexts.org The benzothiazole scaffold is considered an electron-deficient heterocyclic system, which deactivates the fused benzene ring towards electrophilic attack. Furthermore, the presence of the carboxylic acid group at the C-4 position further deactivates the ring due to its electron-withdrawing nature.
Despite this deactivation, electrophilic bromination can be forced under stringent conditions. Common strategies employ powerful brominating agents capable of generating a potent electrophile (Br+). These include:
Molecular Bromine (Br₂) with a Lewis Acid Catalyst: This classic method is often insufficient for highly deactivated rings.
Molecular Bromine in a Strong Protic Acid: Using a solvent system like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) can enhance the electrophilicity of bromine, enabling the substitution of deactivated aromatic rings. utm.mymdpi.com
N-Bromosuccinimide (NBS) in Acid: While often used for radical bromination or mild electrophilic bromination of activated rings, NBS in the presence of a strong acid like concentrated H₂SO₄ can serve as a potent source for electrophilic bromine for deactivated substrates. researchgate.net
The mechanism involves the attack of the electrophile on the benzene portion of the benzothiazole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org The subsequent loss of a proton restores the aromaticity, yielding the brominated product. libretexts.org
Optimization of Reaction Conditions for Regioselectivity and Yield
Achieving the desired 6-bromo isomer requires careful control over regioselectivity. The directing effects of the substituents on the Benzo[d]thiazole-4-carboxylic acid precursor are paramount.
The carboxylic acid group at C-4 is a deactivating meta-director. In this context, it directs incoming electrophiles to the C-6 position.
The fused thiazole (B1198619) ring is also deactivating but its influence on regioselectivity is more complex. However, the meta-directing effect of the C-4 carboxylic acid group is expected to be the dominant factor in positioning the incoming bromine atom.
Therefore, the formation of the 6-bromo isomer is electronically favored. The primary challenge lies in overcoming the high activation energy associated with the reaction. Optimization typically involves manipulating reaction parameters to enhance yield while maintaining regioselectivity.
| Parameter | Condition | Rationale |
| Brominating Agent | Br₂ in HBr or NBS in H₂SO₄ | Provides a highly electrophilic bromine source necessary for deactivated rings. utm.myresearchgate.net |
| Temperature | Elevated (e.g., 80-110 °C) | To provide the necessary activation energy for the substitution to proceed at a reasonable rate. mdpi.com |
| Solvent | Strong Acid (HBr, H₂SO₄) | Acts as both a solvent and a catalyst, protonating the brominating agent to increase its electrophilicity. |
| Reaction Time | Extended (e.g., 12+ hours) | Often required to allow the slow reaction to proceed to completion. mdpi.com |
This interactive table summarizes typical conditions for brominating deactivated heterocyclic systems.
Given the strong deactivation of the substrate, yields may be moderate, and the formation of by-products through decomposition under the harsh reaction conditions is a potential issue. mdpi.com
Multi-Step Synthesis from Precursor Molecules
Due to the challenges of direct bromination, multi-step syntheses starting from more readily available precursors are often more practical and versatile. These methods allow for the strategic and controlled assembly of the target molecule.
Construction of the Benzothiazole Core
The formation of the benzothiazole ring is a cornerstone of many synthetic strategies. The most prevalent method involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent. For the synthesis of this compound, this would typically involve a precursor that already contains the bromine atom and the carboxylic acid (or a group that can be converted to it) on the aniline (B41778) ring.
A notable method for constructing substituted 2-aminobenzothiazoles is the reaction of a substituted aniline with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.gov This process forms a thiocyanate intermediate which then undergoes intramolecular cyclization.
| Step | Reactants | Conditions | Product Type | Reference |
| 1 | Substituted Aniline, KSCN | Acetic Acid, rt | Arylthiocyanate intermediate | nih.gov |
| 2 | Arylthiocyanate, Br₂ | Acetic Acid, 10 °C to rt | 2-Aminobenzothiazole (B30445) derivative | nih.gov |
This interactive table outlines the key steps in a common benzothiazole ring formation synthesis.
To apply this to the target molecule, one might envision starting with a precursor like methyl 4-amino-3-bromobenzoate.
Strategic Introduction of Bromine and Carboxylic Acid Functionalities
The order in which the bromine and carboxylic acid functionalities are introduced is a key strategic decision. There are two primary approaches:
Start with a pre-functionalized benzene ring: This involves using a starting material that already contains the bromine and a carboxylic acid (or a precursor group like a methyl or nitrile) at the desired positions. For example, a synthesis could commence from 2-amino-5-bromotoluene, which can be converted to 2-amino-5-bromobenzenethiol. Subsequent reaction to form the thiazole ring and oxidation of the methyl group at C-4 would yield the final product.
Functionalize a pre-formed benzothiazole core: This strategy involves synthesizing a simpler benzothiazole, such as Benzo[d]thiazole-4-carboxylic acid, and then introducing the bromine atom via electrophilic substitution as described in section 2.1. Alternatively, one could start with 6-aminobenzothiazole-4-carboxylic acid and introduce the bromine via a Sandmeyer reaction.
The choice of strategy depends on the availability of starting materials and the desire to avoid harsh reaction conditions or low-yielding steps.
Controlled Functional Group Transformations for Targeted Substitutions
Functional group interconversion is a powerful tool in multi-step synthesis, allowing for the introduction of sensitive groups late in the synthetic sequence. Key transformations relevant to the synthesis of this compound include:
Oxidation: A methyl group at the C-4 position of a 6-bromobenzothiazole (B1273717) intermediate can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Hydrolysis: An ester or nitrile group at the C-4 position can be readily hydrolyzed to the target carboxylic acid under acidic or basic conditions. This is a common final step in many synthetic routes. acs.org
Sandmeyer Reaction: This reaction provides a reliable method for converting an aromatic amino group into a bromine atom. A synthetic route could involve the synthesis of 6-aminobenzo[d]thiazole-4-carboxylic acid, followed by diazotization of the amino group with nitrous acid (generated from NaNO₂) and subsequent treatment with copper(I) bromide (CuBr) to install the bromine at C-6. acs.org This approach offers excellent regiochemical control.
These transformations, integrated into a multi-step sequence, provide robust and flexible pathways to access the specifically substituted this compound.
Industrial-Scale Synthetic Methodologies and Process Scalability
For the industrial-scale production of this compound, a convergent synthesis strategy is often preferred to maximize efficiency and yield. A hypothetical, yet chemically sound, industrial synthesis can be broken down into two main stages: the preparation of the key precursor, 2-amino-5-bromothiophenol, and its subsequent cyclization to form the final product.
Stage 1: Synthesis of 2-Amino-5-bromothiophenol
The synthesis of this crucial intermediate would likely begin with a readily available and cost-effective starting material, such as 4-bromoaniline (B143363).
Thiocyanation of 4-bromoaniline: The first step involves the introduction of a sulfur functionality. This can be achieved through the thiocyanation of 4-bromoaniline using sodium thiocyanate in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds via an electrophilic substitution mechanism.
Reduction to 2-amino-5-bromothiophenol: The resulting 2-amino-5-bromophenyl thiocyanate is then reduced to the corresponding thiophenol. This reduction can be carried out using various reducing agents, with sodium borohydride (B1222165) or catalytic hydrogenation being common choices in an industrial setting due to their efficiency and relatively low cost.
Stage 2: Cyclocondensation to form this compound
The final step is the formation of the benzothiazole ring with the desired carboxylic acid group. This is typically achieved through a cyclocondensation reaction between 2-amino-5-bromothiophenol and a suitable dicarboxylic acid derivative.
Reaction with a Glyoxylic Acid Derivative: A plausible route involves the reaction of 2-amino-5-bromothiophenol with glyoxylic acid or a derivative under oxidative conditions. This reaction forms the thiazole ring and introduces the carboxylic acid group at the desired position.
Process Scalability Considerations:
The scalability of this synthetic route depends on several factors:
Availability and Cost of Raw Materials: Starting materials like 4-bromoaniline and sodium thiocyanate are commodity chemicals, making them suitable for large-scale production.
Reaction Conditions: The proposed reactions are generally conducted at moderate temperatures and atmospheric pressure, which simplifies reactor design and reduces operational costs.
Continuous flow chemistry presents a modern and highly scalable alternative to traditional batch processing for the synthesis of heterocyclic compounds. This technology offers improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Environmental Impact
The choice of a specific synthetic route on an industrial scale is a trade-off between efficiency, selectivity, cost, and environmental impact.
Synthetic Efficiency:
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time |
| Route A: Classical Condensation | 2-aminothiophenol, Carboxylic Acid, Polyphosphoric Acid | 60-80 | 12-24 hours |
| Route B: Microwave-Assisted Synthesis | 2-aminothiophenol, Aldehyde, Oxidant | 85-95 | 10-30 minutes |
| Route C: Green Synthesis | 2-aminothiophenol, Aldehyde, Water/Ethanol, Catalyst | 80-90 | 1-5 hours |
Selectivity:
Selectivity, particularly regioselectivity during the initial bromination of the aniline derivative, is crucial. The directing effects of the amino group generally favor ortho- and para-substitution. In the case of 4-bromoaniline, further electrophilic substitution would be directed to the positions ortho to the amino group. Careful control of reaction conditions is necessary to minimize the formation of undesired isomers.
Environmental Impact:
The environmental impact of the synthesis is a growing concern in the pharmaceutical and chemical industries. researchgate.netepa.govreachemchemicals.com The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. airo.co.inmdpi.comorgchemres.orgmdpi.com
The following table compares the environmental impact of different synthetic methodologies.
| Parameter | Classical Synthesis | Microwave-Assisted Synthesis | Green Synthesis |
| Solvents | Often uses hazardous solvents (e.g., toluene (B28343), DMF) | Can use greener solvents or be solvent-free | Prioritizes water, ethanol, or other benign solvents |
| Reagents | May use stoichiometric amounts of hazardous reagents | Often uses catalytic amounts of reagents | Employs non-toxic and renewable reagents where possible |
| Energy Consumption | High, due to long reaction times and heating | Lower, due to rapid heating and shorter reaction times | Varies, but often lower than classical methods |
| Waste Generation | High, including solvent and byproduct waste | Lower, due to higher efficiency and less solvent use | Minimized through atom economy and recyclable catalysts |
Chemical Reactivity and Transformation Studies of 6 Bromobenzo D Thiazole 4 Carboxylic Acid
Nucleophilic Substitution Reactions at the Bromine Moiety
The bromine atom on the benzothiazole (B30560) ring is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions pivotal for introducing a wide range of functional groups. The electron-withdrawing nature of the fused thiazole (B1198619) ring system facilitates the attack of nucleophiles on the carbon atom bearing the bromine.
The substitution of the bromine atom in bromo-benzothiazole derivatives with nitrogen-based nucleophiles is a well-established method for synthesizing amino-benzothiazole compounds. This reaction typically proceeds by treating the bromo-substituted benzothiazole with a primary or secondary amine, often in the presence of a base and at elevated temperatures. For instance, related heterocyclic systems like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgresearchgate.netthiadiazole) have been shown to react with various cyclic amines, including morpholine, piperidine, and pyrrolidine, to yield the corresponding amino-substituted products. mdpi.com The reaction of 6-Bromobenzo[d]thiazole-4-carboxylic acid with amines is expected to follow a similar pathway, leading to the formation of 6-aminobenzothiazole (B108611) derivatives, which are valuable precursors for pharmacologically active molecules. mdpi.comacs.org The reaction conditions, such as the choice of solvent (e.g., DCM, MeCN, DMF) and temperature, can significantly influence the reaction rate and yield. mdpi.comresearchgate.net
Table 1: Representative Nucleophilic Substitution Reactions with Amines on Related Bromo-Heterocycles Data based on analogous reactions reported in the literature.
| Amine Nucleophile | Product | Typical Conditions |
|---|---|---|
| Morpholine | 6-(Morpholin-4-yl)benzo[d]thiazole-4-carboxylic acid | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
| Piperidine | 6-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
Substitution with Sulfur-Containing Nucleophiles (e.g., Thiols)
Analogous to amination, the bromine atom can be displaced by sulfur-containing nucleophiles, such as thiols, to form thioether linkages. These reactions are typically carried out in the presence of a base, like sodium hydride, which deprotonates the thiol to generate a more potent thiolate nucleophile. mdpi.com The resulting thiolate then attacks the electron-deficient carbon of the benzothiazole ring, displacing the bromide ion. Studies on similar bromo-heterocyclic compounds have demonstrated that reactions with various thiols, including thiophenol and aliphatic thiols, proceed efficiently at room temperature in solvents like tetrahydrofuran (B95107) (THF) to afford the corresponding thioether derivatives in high yields. mdpi.com This transformation is a key step in synthesizing molecules with potential applications in materials science and pharmacology.
Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. The bromine atom at the C6-position of this compound makes it an ideal substrate for such transformations, enabling the introduction of various aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for C-C bond formation. nih.gov this compound and its derivatives are excellent candidates for this reaction. mdpi.com The coupling is typically performed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water. nih.govmdpi.com This reaction allows for the synthesis of 6-arylbenzothiazoles, which are scaffolds found in numerous biologically active compounds. The reaction is tolerant of a wide range of functional groups on the boronic acid coupling partner, enabling the creation of diverse molecular architectures. nih.govmdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling with N-(6-bromobenzo[d]thiazol-2-yl)acetamide Data extracted from studies on a closely related derivative. mdpi.com
| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80% |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 81% |
Heck and Sonogashira Coupling Reactions for Aromatic Linkages
Beyond the Suzuki reaction, the bromine atom on the benzothiazole core can participate in other palladium-catalyzed cross-coupling reactions. The Heck reaction enables the coupling of the aryl bromide with alkenes to form substituted olefins, while the Sonogashira reaction facilitates coupling with terminal alkynes to produce aryl-alkyne structures. rsc.orgnih.govibs.re.kr
The Sonogashira reaction, in particular, is a fundamental C-C bond-forming reaction used to synthesize arylalkynes. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues like the homocoupling of alkynes. organic-chemistry.org These reactions expand the synthetic utility of this compound, allowing for the introduction of unsaturated carbon chains, which can serve as handles for further chemical transformations or as integral parts of a final target molecule.
The primary application of the aforementioned carbon-carbon cross-coupling reactions, especially the Suzuki-Miyaura coupling, is the synthesis of biaryl and heterobiaryl systems. organic-chemistry.orgresearchgate.net By coupling this compound with various aryl or heteroaryl boronic acids, a diverse library of 6-(hetero)arylbenzo[d]thiazole-4-carboxylic acids can be generated. These structures are of significant interest in drug discovery and materials science. beilstein-journals.org The ability to regioselectively install different aromatic rings at the C6-position is a powerful strategy for tuning the electronic and steric properties of the benzothiazole core, thereby influencing its biological activity or material characteristics. mdpi.comderpharmachemica.com The synthesis of these complex heterobiaryls from readily available bromo-precursors underscores the strategic importance of cross-coupling methodologies. mdpi.com
Redox Chemistry of the Benzothiazole Ring System
The inherent redox properties of the benzothiazole core, particularly the sulfur heteroatom, allow for a range of oxidative transformations. Conversely, the aromatic nature of the fused ring system imparts significant stability, making reductive pathways challenging.
Selective Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thiazole ring is susceptible to oxidation, potentially yielding the corresponding sulfoxides and sulfones. While direct oxidation studies on this compound are not extensively documented, the reactivity can be inferred from studies on related benzothiazole derivatives.
The reaction of benzothiazole sulfones with thiols produces sulfinic acids (RSO₂H), which can be further derivatized. nsf.govresearchgate.net Similarly, the reaction of thiols with benzothiazole sulfoxides yields sulfenic acids (RSOH), which can undergo rapid intramolecular cyclization, a property utilized in the design of chemical sensors. nsf.govresearchgate.net
However, oxidation of the benzothiazole ring can also proceed via more complex pathways. Under the action of potent oxidants like magnesium monoperoxyphthalate (MMPP) or peroxydisulfate (B1198043) (PDS), benzothiazole derivatives can undergo an oxidative ring-opening. scholaris.caresearchgate.net This process often involves the cleavage of the thiazole ring to form acylamidobenzene sulfonate or related structures, suggesting that the reaction proceeds through thiazole ring opening followed by oxidation of the resulting thiol. scholaris.caresearchgate.net The presence of Cu(II) can mediate selective oxidation, proceeding through a proposed Cu(II)-Cu(I)-Cu(III) valence transition, which ultimately degrades the benzothiazole structure. acs.orgnih.govacs.org
These findings indicate that achieving selective oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone without inducing ring cleavage requires carefully controlled reaction conditions and the selection of mild, specific oxidizing agents.
Table 1: Potential Oxidation Reactions of the Benzothiazole Ring
| Oxidizing Agent | Potential Product(s) | Reaction Type | Reference |
|---|---|---|---|
| Peroxy acids (e.g., m-CPBA) | This compound 1-oxide (Sulfoxide) | Selective S-Oxidation | nsf.gov |
| Stronger peroxy acids, excess oxidant | This compound 1,1-dioxide (Sulfone) | Selective S-Oxidation | nsf.gov |
| Magnesium Monoperoxyphthalate (MMPP) | Acylamidobenzene sulfonate derivatives | Oxidative Ring-Opening | scholaris.ca |
| Peroxydisulfate (PDS) with Cu(II) | Degradation products | Mediated Oxidation | acs.orgnih.gov |
| Selectfluor | Benzo[d]isothiazol-3(2H)-one-1-oxides (from related precursors) | Metal-free S-Oxidation | nih.gov |
Reduction Pathways of the Benzothiazole Core
The benzothiazole ring is an aromatic system and is generally resistant to reduction under standard catalytic hydrogenation conditions. The focus of reduction reactions involving benzothiazole derivatives is typically on substituents attached to the ring rather than the core itself. For instance, nitro groups on the benzothiazole ring can be readily reduced to amino groups using reagents like iron in acidic media. researchgate.net
The most relevant reduction pathway in the context of benzothiazole chemistry often involves the reduction of the C=N bond of the thiazole ring to form a benzothiazoline (B1199338). Benzothiazolines are effective hydrogen donors and have been utilized in organocatalytic transfer hydrogenation reactions. nih.govacs.org These are typically prepared by the condensation of a 2-aminobenzenethiol with an aldehyde. nih.govacs.org Direct reduction of the benzothiazole core to a benzothiazoline is less common and requires potent reducing agents or specialized catalytic systems. Catalytic hydrogenation using hydrogen gas over a pyrite (B73398) catalyst has been explored for the desulfurization of 2-mercaptobenzothiazole (B37678) to produce benzothiazole, but this does not involve reduction of the core ring structure. globethesis.com
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid at the 4-position is a versatile functional handle for derivatization, enabling the synthesis of esters, amides, and other related compounds.
Esterification Reactions for Carboxyl Protection and Derivatization
Esterification of the carboxylic acid group is a fundamental transformation used for protecting the carboxyl group or for synthesizing derivatives with altered physicochemical properties. Several standard methods can be applied to this compound.
One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and using the alcohol as the solvent or employing methods to remove water can drive the reaction to completion.
Another powerful method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This reaction proceeds under mild, neutral conditions and is effective even for sterically hindered alcohols and acids. The reaction involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol.
Table 2: Common Esterification Methods
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple reagents, suitable for simple alcohols. |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, suitable for sensitive substrates. |
Amidation Reactions for Peptide Mimetic Synthesis
The formation of an amide bond by coupling the carboxylic acid with an amine is a critical reaction, particularly for the synthesis of compounds that mimic the structure of peptides. These reactions typically require the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. The carboxylic acid reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is robust but less suitable for substrates with acid-sensitive functional groups.
Decarboxylation Studies and Reaction Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that can be challenging for aromatic carboxylic acids due to the high energy of the resulting aryl carbanion intermediate. The stability of this intermediate is key to the feasibility of the reaction.
For many aromatic carboxylic acids, decarboxylation requires harsh conditions, such as high temperatures, often in the presence of a copper catalyst (e.g., copper/quinoline). Hydrothermal decarboxylation, where the acid is heated with water at high temperatures (250–400°C), has also been shown to be effective for some aromatic carboxylic acids. researchgate.net
Modern methods have emerged that allow for decarboxylation under milder conditions. Photoredox catalysis, using visible light and a suitable photocatalyst, can generate aryl radicals from aryl carboxylic acids via a single-electron transfer mechanism. acs.orgresearchgate.netfigshare.comresearchgate.net These radical intermediates can then be trapped by a hydrogen atom source to achieve net decarboxylation. This approach avoids the need for high temperatures and stoichiometric oxidants. acs.orgresearchgate.net While specific studies on this compound are limited, these advanced methods offer potential pathways for its decarboxylation. The reaction is often influenced by the electronic nature of substituents on the aromatic ring. cdnsciencepub.com
Table 3: Potential Decarboxylation Strategies
| Method | Reagents/Conditions | Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Thermal/Catalytic | High temperature (150-250°C), Copper catalyst (e.g., Cu/Quinoline) | Formation of a copper salt, followed by loss of CO₂ | Harsh conditions, traditional method. | |
| Hydrothermal | High temperature (250-400°C), Water | Ionic or free-radical pathways depending on conditions | High temperature and pressure required. | researchgate.net |
| Photoredox Catalysis | Visible light, Photocatalyst (e.g., Acridinium salts), H-atom donor | Single Electron Transfer (SET) to form an aryl radical | Mild conditions, avoids harsh reagents. | researchgate.net |
| Hunsdiecker Reaction | Silver salt of the acid, Bromine | Radical chain mechanism | Stoichiometric, produces an aryl bromide. | cdnsciencepub.comlibretexts.org |
Chemo- and Regioselectivity in Complex Reaction Environments
The chemical behavior of this compound in complex reaction environments is dictated by the presence of two key functional groups: a bromo substituent at the 6-position and a carboxylic acid at the 4-position. This substitution pattern presents a nuanced challenge in predicting reaction outcomes, as both sites can be reactive under various conditions. The interplay between these groups governs the chemo- and regioselectivity of the molecule's transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Research into the reactivity of substituted benzothiazoles has established that the bromine atom on the benzene (B151609) ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Studies on related compounds, like 2-amino-6-bromobenzothiazole, have demonstrated the feasibility of Suzuki coupling at the C6 position to introduce aryl groups. nih.gov This suggests that the C6-Br bond in this compound is a prime site for such modifications.
However, the presence of the carboxylic acid group at the C4 position introduces a layer of complexity. Carboxylic acids are known to potentially interfere with palladium catalysts. The carboxylate anion, formed under the basic conditions often employed in Suzuki reactions, can coordinate to the palladium center and deactivate the catalyst. reddit.com This necessitates careful optimization of reaction conditions, such as the choice of base, solvent, and catalyst system, to achieve successful coupling at the C6 position. In many instances, protection of the carboxylic acid group, for example, through esterification, is a common strategy to circumvent this issue and ensure efficient cross-coupling. reddit.com
The carboxylic acid moiety itself is a reactive functional group, susceptible to nucleophilic attack at the carbonyl carbon, leading to derivatives such as esters and amides. This opens up a competing reaction pathway. In a reaction mixture containing a nucleophile, the chemo-selectivity will depend on the nature of the nucleophile and the reaction conditions. Stronger, hard nucleophiles might favor reaction at the carboxylic acid (after activation), while softer nucleophiles, in the presence of a suitable catalyst, would likely react at the C6-Br bond via a cross-coupling mechanism.
To illustrate the selective functionalization of the C6-bromo position in a related benzothiazole system, the following data from a study on the Suzuki coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide is presented. While this substrate lacks the C4-carboxylic acid, it demonstrates the general reactivity of the C6-Br bond under palladium catalysis.
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | N-(6-phenylbenzo[d]thiazol-2-yl)acetamide | 80 |
| 2 | p-Tolylboronic acid | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85 |
| 3 | 4-Cyanophenylboronic acid | N-(6-(4-cyanophenyl)benzo[d]thiazol-2-yl)acetamide | 81 |
| 4 | Thiophene-2-boronic acid pinacol (B44631) ester | N-(6-(thiophen-2-yl)benzo[d]thiazol-2-yl)acetamide | 83 |
This table is based on data from the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and serves as an illustrative example of the reactivity of the 6-bromo position in a benzothiazole scaffold. rsc.org
Derivatization Strategies and Scaffold Modification of 6 Bromobenzo D Thiazole 4 Carboxylic Acid
Rational Design of Novel Analogues and Hybrid Structures
The rational design of new chemical entities based on the 6-bromobenzo[d]thiazole-4-carboxylic acid scaffold leverages its identity as a "privileged structure." This means the core is capable of binding to multiple biological targets, making it an excellent foundation for developing novel therapeutics. nih.gov Design strategies often focus on creating analogues that can form specific interactions, such as hydrogen bonds, with target proteins like kinases or enzymes. nih.gov
One common approach involves converting the carboxylic acid group into a carboxamide. The amide functional group is prevalent in many clinically approved drugs due to its unique ability to form hydrogen-bonding interactions. nih.gov For instance, in the design of c-Met kinase inhibitors, a thiazole (B1198619) carboxamide scaffold was rationally chosen for its potential to form hydrogen bonds within the enzyme's active site, a critical interaction for potent inhibition. nih.gov
Another strategy is the creation of hybrid molecules, where the benzothiazole (B30560) core is combined with other pharmacologically active moieties. For example, researchers have synthesized hybrids of 6-bromobenzo[d]thiazol-2(3H)-one and 1,2,3-triazole to explore novel cytotoxic and antibacterial agents. acgpubs.org This approach aims to merge the beneficial properties of both scaffolds into a single molecule with potentially synergistic or enhanced biological activity.
Structural Modifications to Enhance Specific Molecular Interactions
Structural modifications of the this compound scaffold are strategically implemented to fine-tune the molecule's physicochemical properties and enhance its binding affinity to specific biological targets. The two primary points for modification are the C4-carboxylic acid and the C6-bromo group.
Modification at the C4-Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. It can be readily converted into esters or amides. This modification can significantly impact a compound's activity. For example, in a series of benzothiazole derivatives designed as S1P1 receptor agonists, the conversion of a carboxylic acid to its corresponding methyl ester resulted in a greater degree of β-arrestin bias, demonstrating how a simple modification can alter the signaling pathway a molecule activates. acs.org Amide derivatives at this position are particularly important for establishing hydrogen bond networks with protein residues, which is a key consideration in designing enzyme inhibitors. academie-sciences.fr
Modification at the C6-Bromo Group: The bromine atom at the 6-position is an ideal site for introducing structural diversity through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, allow for the attachment of a wide variety of aryl or heteroaryl groups. This strategy was effectively used to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, where the bromine was replaced with different aryl groups to probe the structure-activity relationship for urease inhibition. mdpi.com Such modifications can explore hydrophobic pockets in a target's binding site or introduce new electronic properties to the molecule.
Combinatorial Chemistry Approaches for Library Synthesis
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structurally related compounds, known as a library. taylorandfrancis.com This approach is highly applicable to the this compound scaffold for accelerating the drug discovery process. nih.gov By systematically combining a set of building blocks at the reactive sites (C4-carboxylic acid and C6-bromo group), a diverse library of analogues can be generated and screened for biological activity.
A typical combinatorial approach would involve two main steps:
Parallel Amidation/Esterification: The carboxylic acid at the C4 position can be reacted with a diverse set of amines or alcohols in a parallel fashion to create a library of amides or esters.
Parallel Cross-Coupling: The bromo group at the C6 position of each compound from the first step can then be subjected to a Suzuki or similar cross-coupling reaction with a library of boronic acids.
This two-dimensional combinatorial approach allows for the exponential generation of unique compounds from a limited set of starting materials. The resulting libraries can be screened using high-throughput methods to identify initial "hit" compounds with desired biological activity. taylorandfrancis.comnih.gov While direct studies on this compound are not detailed, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from a 6-bromo precursor using various aryl boronic acids exemplifies this principle of creating a focused library to explore structure-activity relationships efficiently. mdpi.com
Relationship Between Structural Modifications and Observed Biological Activity
The systematic modification of the this compound scaffold allows for the establishment of clear structure-activity relationships (SAR), which are crucial for optimizing lead compounds.
In one study focused on urease inhibitors, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by replacing the bromo group at the 6-position with various substituted aryl rings. mdpi.com The results showed that the nature of the substituent on the aryl ring significantly influenced the inhibitory activity. The compound featuring a p-tolyl group (N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide) was identified as the most potent inhibitor, suggesting that an electron-donating methyl group in the para position of the aryl ring is beneficial for activity. mdpi.com In contrast, other substitutions led to moderate or good activity, demonstrating that this position is sensitive to modification. mdpi.com
| Compound | Modification at C6-Position (R) | Urease Inhibition IC₅₀ (µM) |
|---|---|---|
| Precursor | -Br | 25.16 ± 0.11 |
| 3a | Phenyl | 22.18 ± 0.23 |
| 3b | p-tolyl | 19.89 ± 0.17 |
| 3c | o-tolyl | 23.41 ± 0.13 |
| 3d | 4-methoxyphenyl | 21.87 ± 0.15 |
| 3e | 4-chlorophenyl | 24.16 ± 0.19 |
Data sourced from a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. mdpi.com
In another example involving thiazole/thiadiazole carboxamides designed as c-Met kinase inhibitors, SAR studies revealed that modifications to different parts of the scaffold had distinct effects on potency. nih.gov For instance, replacing a quinoline (B57606) ring system with a thieno[3,2-b]pyridine (B153574) or other sulfur-containing fused rings resulted in a slight loss of potency, indicating that the original quinoline moiety was more suitable for binding. nih.gov
| Compound | Core Moiety A | Linker C | c-Met Inhibition IC₅₀ (nM) |
|---|---|---|---|
| 51j | 6,7-dimethoxyquinoline | Thiazole | 29.54 |
| 51q | thieno[3,2-b]pyridine | Thiazole | 38.48 |
| 51s | thieno[3,2-d]pyrimidine | Thiazole | 43.26 |
| 51u | thieno[2,3-d]pyrimidine | Thiazole | 40.36 |
Data sourced from a study on thiazole/thiadiazole carboxamide-derived analogues. nih.gov
These examples underscore how targeted structural modifications to the benzothiazole scaffold directly translate into measurable differences in biological activity, guiding the rational design of more effective and specific therapeutic agents.
Medicinal Chemistry and Biological Target Engagement of 6 Bromobenzo D Thiazole 4 Carboxylic Acid Derivatives
Antimicrobial Activity Investigations
Derivatives of the 6-Bromobenzo[d]thiazole-4-carboxylic acid scaffold have been evaluated for their ability to combat various microbial pathogens. The unique structural features of these compounds make them interesting candidates for the development of new antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Research into the antibacterial properties of 6-bromobenzo[d]thiazole derivatives has shown promising results. For instance, a series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids demonstrated good to moderate antibacterial activity when compared to the standard drug Streptomycin. acgpubs.org Thiazole (B1198619) derivatives, in general, have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The effectiveness of these compounds is often attributed to the presence of the thiazole ring, which contains sulfur and nitrogen atoms. mdpi.com
The structural modifications of the core 6-bromobenzo[d]thiazole moiety play a crucial role in determining the antibacterial potency. For example, the introduction of different substituents can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with bacterial targets. Some studies have indicated that Gram-positive bacteria may be more susceptible to certain thiazole derivatives than Gram-negative bacteria. nih.gov
| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 6-bromobenzo[d]thiazol-2(3H)-one- acgpubs.orgmdpi.comresearchgate.net triazole hybrids | Various bacteria | Good to moderate activity compared to Streptomycin | acgpubs.org |
| General Thiazole Derivatives | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity | biointerfaceresearch.com |
Antifungal and Antiviral Activity Evaluations
The exploration of this compound derivatives has extended to their potential as antifungal and antiviral agents. A series of 6-bromoindolglyoxylamido derivatives were found to possess moderate to excellent antifungal properties. nih.gov Thiazole derivatives, as a class, are recognized for their antifungal capabilities. researchgate.net
In one study, certain thiazole derivatives displayed notable antifungal activity against Candida albicans. kau.edu.sa The antifungal action of these compounds is believed to be linked to their ability to disrupt fungal cell membranes or interfere with essential enzymatic pathways. For example, one novel thiazole derivative was found to induce oxidative damage in Candida albicans. frontiersin.org
Information regarding the specific antiviral activity of this compound derivatives is less documented in the readily available scientific literature. However, the broader class of thiazole-containing compounds has been investigated for antiviral properties. mdpi.com
Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of 6-bromobenzo[d]thiazole derivatives are underpinned by various molecular mechanisms. For a series of 6-bromoindole (B116670) derivatives, the mechanism of action was determined to be rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption of the cell membrane's integrity leads to leakage of cellular contents and ultimately cell death.
Other proposed mechanisms for thiazole derivatives include the inhibition of essential bacterial enzymes. Two such enzymes are ecKASIII (FabH), which is crucial for fatty acid synthesis, and DNA gyrase, which is necessary for DNA replication. nih.gov The ability of these compounds to inhibit DNA gyrase is a promising avenue for antibacterial development, as this enzyme is a well-established target for quinolone antibiotics. nih.gov
Anticancer Potential and Cytotoxicity Profiling
In addition to their antimicrobial properties, derivatives of this compound have been a focus of anticancer research. The structural features of these molecules allow for interactions with various biological targets implicated in cancer progression.
In Vitro Cytotoxic Activity Against Human Cancer Cell Lines (e.g., MCF-7, HeLa)
Numerous studies have demonstrated the cytotoxic effects of 6-bromobenzo[d]thiazole derivatives against a panel of human cancer cell lines. A series of 6-bromobenzo[d]thiazol-2(3H)-one- acgpubs.orgmdpi.comresearchgate.net triazole hybrids exhibited good cytotoxicity against both MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with their activity being comparable to the standard anticancer drug Cisplatin. acgpubs.org
The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and, by extension, their viability. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Various thiazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). mdpi.commdpi.com
| Derivative Class | Cancer Cell Line | Observed Activity (IC50) | Reference |
|---|---|---|---|
| 6-bromobenzo[d]thiazol-2(3H)-one- acgpubs.orgmdpi.comresearchgate.net triazole hybrids | MCF-7, HeLa | Good cytotoxicity, comparable to Cisplatin | acgpubs.org |
| Coumarinylimidazo[2,1-b]thiazole derivative (4d) | MCF-7, HepG2, HeLa | 16.99 µM, 13.92 µM, 5.18 µM | |
| Thiazole derivative (4c) | MCF-7, HepG2 | 2.57 µM, 7.26 µM | researchgate.net |
| 6-acrylic phenethyl ester-2-pyranone derivative (5o) | HeLa, C6, MCF-7, A549, HSC-2 | 0.50–3.45 μM | rsc.org |
Cellular and Biochemical Mechanisms of Antitumor Activity
The antitumor effects of 6-bromobenzo[d]thiazole derivatives are mediated through a variety of cellular and biochemical mechanisms. A common mechanism observed with many anticancer agents, including thiazole derivatives, is the induction of apoptosis, or programmed cell death. mdpi.com One study found that a particular thiazole derivative increased the percentage of early and late apoptosis in MCF-7 cells. researchgate.net
Another key mechanism is the disruption of the cell cycle. Some thiazole derivatives have been shown to cause cell cycle arrest at different phases. For instance, one compound induced G2/M phase arrest in HeLa cells, while another caused G1 phase arrest. rsc.orgnih.gov This prevents cancer cells from proliferating uncontrollably.
Furthermore, these derivatives can interfere with critical signaling pathways that are often dysregulated in cancer. One study revealed that a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative inhibited the ALK/PI3K/AKT signaling pathway, which is known to be involved in cell growth and survival. nih.gov The disruption of the actin cytoskeleton, leading to the inhibition of cancer cell migration, has also been identified as a mechanism of action for some of these compounds. rsc.org
Enzyme Inhibition and Modulation of Cellular Processes
The benzothiazole (B30560) core, particularly when substituted with a bromine and a carboxylic acid, serves as a foundation for a variety of potent biological activities. The specific placement of these functional groups influences the molecule's ability to interact with and inhibit key enzymes, as well as modulate complex cellular signaling cascades.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Derivatives of the benzothiazole scaffold are notable for their potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and cell division, making them validated and highly attractive targets for antibacterial drug development. The inhibition of these enzymes leads to a catastrophic loss of cell viability and ultimately, bacterial cell death.
Research into related structures, such as 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors, has provided significant insight into the structure-activity relationships (SAR) of this class. Optimized analogs have demonstrated impressive inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values reaching the nanomolar range. This potent enzymatic inhibition translates directly to antibacterial activity against clinically relevant Gram-positive strains, including resistant variants like MRSA. brc.hu
While specific IC50 values for this compound are not detailed in the reviewed literature, the established potency of the core benzothiazole scaffold strongly supports its role as an effective inhibitor of these crucial bacterial enzymes. The carboxylic acid moiety is often a key pharmacophoric feature that interacts with the enzyme's active site.
Table 1: Inhibitory Activity of a Representative Benzothiazole Analog against Bacterial Topoisomerases
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Analog 29 | E. coli DNA Gyrase | 0.056 |
| Analog 29 | S. aureus DNA Gyrase | 3.7 |
Data derived from studies on optimized 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, highlighting the potential of the core scaffold. brc.hu
Investigations into Other Enzymatic Targets and Receptor Binding
Beyond the well-established inhibition of DNA topoisomerases, the benzothiazole scaffold has been investigated for its activity against a variety of other bacterial enzymes. This broad-spectrum enzymatic inhibition contributes to the diverse antibacterial potential of its derivatives.
Dihydropteroate Synthase (DHPS): Certain benzothiazole derivatives have been identified as inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. mdpi.com By acting as competitive inhibitors of the natural substrate, 4-aminobenzoic acid (PABA), these compounds disrupt the production of folic acid, a vital component for bacterial growth. mdpi.com
Dihydroorotase: This enzyme is crucial for pyrimidine (B1678525) synthesis within bacterial cells. Studies have shown that specific benzothiazole compounds can effectively suppress the activity of E. coli dihydroorotase, presenting another avenue for their antibacterial action. nih.gov Molecular docking studies suggest these inhibitors form hydrogen bonds with key residues in the enzyme's active site, such as LEU222 or ASN44. nih.gov
MurB Enzyme: Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Benzothiazole derivatives have been shown to inhibit MurB, thereby compromising cell wall integrity and leading to bacterial death. nih.gov
The ability of the benzothiazole scaffold to interact with multiple, unrelated enzymatic targets underscores its versatility and potential for the development of broad-spectrum antibacterial agents.
Modulation of Signal Transduction Pathways
Recent research has expanded the known mechanisms of benzothiazole derivatives to include the modulation of bacterial signaling pathways, particularly those related to virulence and biofilm formation. This represents a strategic shift from direct bactericidal action to a "patho-blocker" approach, which may exert less selective pressure for resistance.
Benzothiazole derivatives have been identified as potent inhibitors of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like virulence factor production and biofilm formation. researchgate.net By interfering with QS signaling molecules, these compounds can effectively disarm pathogens without necessarily killing them.
Furthermore, specific benzothiazole compounds have been shown to target the Gac/Rsm two-component signaling system in Pseudomonas aeruginosa. nih.gov This pathway is a master regulator of virulence and biofilm formation. Inhibition of this system leads to a significant reduction in the expression of virulence factors and a decreased capacity to form robust biofilms. nih.gov Notably, derivatives have demonstrated the ability to act as antibacterial synergists, enhancing the efficacy of conventional antibiotics like tobramycin (B1681333) and ciprofloxacin (B1669076) by over 100-fold in murine infection models. nih.gov
Role as a Pharmacophore in Contemporary Drug Discovery Programs
The benzothiazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a stable framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. This versatility has led to its incorporation into a vast array of biologically active compounds targeting different diseases. jchr.org
The this compound structure combines several key pharmacophoric elements:
The Benzothiazole Core: Provides a planar, aromatic system capable of engaging in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions.
The Carboxylic Acid Group: This moiety is a crucial component in many drugs, often acting as a key hydrogen bond donor/acceptor or forming ionic interactions with positively charged residues (e.g., lysine, arginine) in an enzyme's active site. nih.govresearchgate.net Its presence can significantly enhance binding affinity and specificity.
The combination of these features makes the this compound scaffold an attractive starting point for library synthesis in drug discovery programs aimed at developing novel antibacterial agents. acgpubs.org
Molecular Hybridization Strategies to Enhance Bioactivity and Overcome Resistance
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced activity, improved selectivity, or a novel mechanism of action. This approach has been successfully applied to the benzothiazole scaffold to augment its antibacterial properties.
One prominent strategy involves the creation of benzothiazole-triazole hybrids. By synthesizing 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, researchers have developed compounds with good to moderate antibacterial activity against a range of bacteria. acgpubs.org
Other successful hybridization approaches include:
Pyrazole-Thiazole Hybrids: Linking pyrazole (B372694) moieties to the benzothiazole scaffold has yielded compounds with potent activity, particularly against Bacillus subtilis. nih.gov
Naphthalen/Quinoline (B57606) Hybrids: Hybrid molecules incorporating naphthalen-1-ol or 8-hydroxyquinoline (B1678124) moieties have shown enhanced antibacterial action. nih.gov
These strategies aim to exploit the biological activities of each component pharmacophore, potentially leading to multi-target agents that can overcome existing resistance mechanisms. By combining the enzyme-inhibiting properties of the benzothiazole core with other antibacterial moieties, these hybrid molecules represent a promising direction for the development of next-generation antibiotics.
Applications of 6 Bromobenzo D Thiazole 4 Carboxylic Acid in Advanced Chemical Disciplines
Versatile Building Block in Complex Organic Synthesis
The structural rigidity and diverse reactive sites of 6-Bromobenzo[d]thiazole-4-carboxylic acid make it a highly sought-after intermediate in organic synthesis. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid at the 4-position provides a handle for amide bond formation, esterification, or conversion to other functional groups.
Precursor for Advanced Heterocyclic Compounds
This compound serves as a key precursor for the synthesis of more complex, polyfunctional heterocyclic systems. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This methodology allows for the introduction of various aryl and heteroaryl substituents at the 6-position of the benzothiazole (B30560) ring, leading to the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science.
For instance, derivatives of 6-bromobenzothiazole (B1273717) can be coupled with different arylboronic acids to produce 6-arylbenzothiazole compounds. The general scheme for such a Suzuki coupling reaction is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 6-Bromobenzothiazole derivative | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, K₃PO₄) | 6-Arylbenzothiazole derivative |
This synthetic strategy offers a straightforward route to novel compounds with potentially enhanced biological activities or material properties.
Integration into Natural Product Synthesis
While direct incorporation of this compound into the total synthesis of a specific natural product is not extensively documented, the benzothiazole core is a recurring motif in a number of naturally occurring bioactive molecules. mdpi.com The synthetic methodologies developed for the functionalization of benzothiazoles, including those applicable to this compound, are crucial for the synthesis of these natural products and their analogues. nih.gov For example, the synthesis of natural products containing a substituted benzothiazole moiety often relies on the construction of the heterocyclic core followed by the strategic introduction of various substituents. The reactivity of the bromine atom and the carboxylic acid group in this compound makes it a plausible starting material for the synthesis of complex benzothiazole-containing natural products.
Contributions to Materials Science and Engineering
The unique electronic and structural features of the benzothiazole ring system, combined with the functional handles provided by the bromo and carboxyl groups, position this compound as a valuable component in the design and synthesis of advanced materials.
Role in the Synthesis of Functional Dyes and Pigments
Benzothiazole derivatives are known components in the synthesis of azo dyes, which are a major class of synthetic colorants. internationaljournalcorner.comrsc.org The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. While specific examples detailing the use of this compound in dye synthesis are not prevalent, its amino-substituted derivatives are prime candidates for the diazotization step. The resulting diazonium salt can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of azo dyes with diverse colors and properties. isca.me The presence of the benzothiazole moiety can enhance the tinctorial strength and brightness of the resulting dyes. internationaljournalcorner.com
A general reaction scheme for the synthesis of an azo dye from a 2-aminobenzothiazole (B30445) derivative is as follows:
| Starting Material | Reagents | Intermediate | Coupling Component | Final Product |
| 2-Aminobenzothiazole derivative | NaNO₂, HCl | Benzothiazole diazonium salt | Phenol or Naphthol derivative | Benzothiazole azo dye |
The bromo and carboxyl groups on the benzothiazole ring can be used to further modify the properties of the dye, such as its solubility, lightfastness, and affinity for different fabrics.
Potential as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. globethesis.com The nitrogen atom in the thiazole (B1198619) ring can also participate in coordination with the metal centers, leading to the formation of robust and intricate network structures.
The rigid and planar nature of the benzothiazole core can impart thermal and chemical stability to the resulting MOFs, while the pores within the framework can be utilized for applications such as gas storage, separation, and catalysis. researchgate.net While the direct use of this compound in MOF synthesis is an emerging area of research, the use of other benzothiazole carboxylic acid derivatives as ligands has been reported, demonstrating the potential of this class of compounds in the construction of functional MOFs. researchgate.net
Biochemical Reagent and Probe in Life Science Research
Benzothiazole derivatives are known to possess a wide range of biological activities, and their unique photophysical properties have led to their development as fluorescent probes for biological imaging. nih.gov The inherent fluorescence of the benzothiazole core, which can be modulated by the substituents on the ring, makes it an attractive scaffold for the design of "turn-on" or "turn-off" fluorescent sensors for various biological analytes.
While the specific application of this compound as a biochemical probe is not yet widely reported, its structural features suggest significant potential in this area. The carboxylic acid group can be used to attach the molecule to biomolecules or to improve its water solubility, while the bromine atom can be used to tune its electronic properties or as a site for further functionalization. For example, benzothiazole-based fluorescent probes have been developed for the detection of biologically important species such as cysteine. rsc.orgresearchgate.net These probes often exhibit a significant enhancement in fluorescence upon binding to their target, allowing for sensitive and selective detection in biological systems. rsc.orgresearchgate.net The development of probes based on the this compound scaffold could therefore provide new tools for studying biological processes at the molecular level. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no documented evidence of "this compound" being utilized in catalytic applications within the field of organic transformations. Research on this specific compound and its derivatives has primarily focused on their synthesis and potential biological activities, rather than their function as catalysts.
The exploration of benzothiazole derivatives in chemistry has led to significant advancements in medicinal chemistry, where they are investigated for antimicrobial, anticancer, and enzyme inhibition properties. However, the specific catalytic utility of this compound in promoting organic reactions has not been reported in the reviewed literature.
Therefore, an article detailing the catalytic applications of "this compound" in organic transformations cannot be generated at this time due to the absence of relevant research findings. Further investigation and new research would be required to explore and establish any such catalytic potential.
Theoretical and Computational Chemistry Approaches to 6 Bromobenzo D Thiazole 4 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are powerful theoretical tools used to predict the electronic properties and structure of molecules from first principles. For a molecule like 6-Bromobenzo[d]thiazole-4-carboxylic acid, methods such as Density Functional Theory (DFT) or Ab Initio calculations would be employed to gain fundamental insights.
A computational study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms in this compound. From this optimized structure, a variety of electronic properties could be calculated. Key areas of analysis would include the distribution of electron density, electrostatic potential maps, and the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Hypothetical Data Table for Electronic Properties (Illustrative Only) No published data is available for this compound. The table below is a template showing what such a study would report.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | N/A | Represents the ability to donate an electron |
| LUMO Energy | N/A | Represents the ability to accept an electron |
| HOMO-LUMO Gap | N/A | Indicates chemical reactivity and stability |
| Dipole Moment | N/A | Measures the polarity of the molecule |
Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, quantum chemical methods could predict:
¹H and ¹³C NMR chemical shifts: These predictions help in assigning the signals in experimental NMR spectra.
Infrared (IR) vibrational frequencies: The calculation of vibrational modes can help to interpret the peaks in an experimental IR spectrum, assigning them to specific functional groups like the carboxylic acid C=O stretch or the C-Br stretch.
UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax).
Molecular Docking Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery and for understanding potential biochemical pathways.
If a potential protein target were identified for this compound, molecular docking could be used to simulate its binding within the protein's active site. The simulation would predict the most stable binding pose and calculate a "docking score" or an estimated binding affinity (e.g., in kcal/mol). This score helps to rank potential drug candidates. The analysis would also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom, which stabilize the ligand-protein complex.
Virtual screening involves docking a library of compounds against a specific protein target. Conversely, one could use "reverse docking" to screen this compound against a library of known protein structures. This approach could potentially identify novel biological targets for the compound by finding proteins to which it binds with high predicted affinity, thereby suggesting new avenues for therapeutic research.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While docking provides a static picture of a molecular interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the molecule and its complexes over time. An MD simulation of this compound would involve calculating the forces between the atoms and their subsequent motions. This would allow for the analysis of its conformational flexibility, such as the rotation around the bond connecting the carboxylic acid group to the benzothiazole (B30560) ring system. If docked into a protein, an MD simulation could assess the stability of the binding pose and the key interactions over a period of nanoseconds, providing a more realistic view of the binding event.
In Silico ADMET Prediction and Property Optimization
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for identifying viable candidates. mdpi.com In silico ADMET screening for this compound would involve a suite of computational models to forecast its pharmacokinetic and safety profiles.
Detailed research findings from studies on analogous thiazole-containing compounds indicate that these molecules often exhibit favorable druglike properties. nih.govnih.gov Computational analysis typically begins with an evaluation of fundamental physicochemical properties and their adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five and Veber's Rule. nih.gov For a molecule like this compound, these predictions serve as a foundational assessment of its potential as an orally administered drug.
Further computational studies would delve into specific ADMET parameters. For instance, models can predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. mdpi.com Potential hepatotoxicity and other toxicological endpoints can also be flagged by predictive software. researchgate.net If any of these predicted properties are suboptimal, computational chemists can propose specific structural modifications to this compound to enhance its ADMET profile, a process known as property optimization.
Below is an interactive table representing a typical in silico ADMET prediction profile that would be generated for this compound, based on methodologies applied to similar heterocyclic compounds. mdpi.com
| ADMET Parameter | Predicted Value/Class | Interpretation |
|---|---|---|
| Molecular Weight | 272.12 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | ~3.1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| Hepatotoxicity | Low Probability | Predicted to be non-toxic to the liver |
Supramolecular Interaction Modeling (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Understanding the intermolecular interactions of this compound is essential for predicting its crystal structure, solubility, and binding behavior with biological targets. Supramolecular interaction modeling provides a detailed picture of these non-covalent forces.
Hydrogen Bonding: The structure of this compound features a carboxylic acid group, which is a potent hydrogen bond donor (the hydroxyl -OH) and acceptor (the carbonyl C=O). Additionally, the nitrogen atom of the thiazole (B1198619) ring can act as a hydrogen bond acceptor. Computational models can predict the likely hydrogen bonding patterns. A common and highly stable motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govresearchgate.net Other potential interactions include hydrogen bonds between the carboxylic acid and the thiazole nitrogen of a neighboring molecule. nih.gov These interactions are fundamental in governing how the molecules pack together in the solid state.
Given its structure, the analysis would likely reveal significant contributions from H···H, O···H, C···H, and Br···H contacts. The O···H contacts would correspond to the strong hydrogen bonds formed by the carboxylic acid group. The presence of the bromine atom would introduce Br···H or potentially other halogen-related interactions, which can be crucial for stabilizing the crystal structure. The relative percentages of these contacts provide a quantitative measure of their importance in the supramolecular assembly. nih.gov
The table below presents a hypothetical breakdown of intermolecular contacts for this compound, derived from Hirshfeld surface analyses performed on structurally similar bromo- and thiazole-containing compounds. nih.govresearchgate.net
| Intermolecular Contact Type | Typical % Contribution to Hirshfeld Surface | Description of Interaction |
|---|---|---|
| H···H | ~40-50% | Represents the most abundant, though generally weak, van der Waals contacts. nih.gov |
| O···H / H···O | ~15-25% | Corresponds to strong O-H···O and weaker C-H···O hydrogen bonds, crucial for structural cohesion. mdpi.com |
| C···H / H···C | ~10-20% | Indicates weaker C-H···π interactions and van der Waals contacts involving carbon atoms. mdpi.com |
| Br···H / H···Br | ~5-10% | Highlights the contribution of the bromine atom to crystal packing through halogen-hydrogen contacts. researchgate.net |
| N···H / H···N | ~3-7% | Represents hydrogen bonds involving the thiazole nitrogen atom. nih.gov |
| Other (C···C, C···N, etc.) | ~5% | Includes various other minor contacts like π-π stacking and other van der Waals forces. mdpi.com |
Advanced Analytical and Spectroscopic Characterization of 6 Bromobenzo D Thiazole 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.
One-dimensional NMR techniques, including ¹H and ¹³C NMR, are the first step in structural analysis, offering a map of the hydrogen and carbon frameworks of the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 6-Bromobenzo[d]thiazole-4-carboxylic acid is expected to show distinct signals for each of its chemically non-equivalent protons. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 11.0–12.0 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The aromatic protons on the benzothiazole (B30560) ring system would appear in the aromatic region (typically 7.0-9.0 ppm). oregonstate.edu The proton at position 2 (H-2) is anticipated to be the most downfield of the aromatic signals due to the influence of both the adjacent sulfur and nitrogen atoms. The protons at positions 5 (H-5) and 7 (H-7) will exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. bhu.ac.in The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically between 165-180 ppm. oregonstate.edu The quaternary carbons of the benzothiazole ring, including those bonded to bromine (C-6), the carboxylic acid group (C-4), and the carbons at the ring fusion (C-3a and C-7a), can be distinguished from the protonated carbons. Aromatic and heterocyclic carbons generally resonate in the 110-160 ppm range. wisc.educompoundchem.com The specific chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the electronegative bromine atom (C-6) will have its chemical shift influenced by halogen-induced effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H (on COOH) | 11.0 - 12.0 (broad s) | - | Highly deshielded acidic proton. |
| C-2 | - | 150 - 155 | Thiazole (B1198619) carbon between N and S. |
| H-2 | 8.5 - 9.0 (s) | - | Deshielded by adjacent heteroatoms. |
| C-4 | - | 130 - 135 | Quaternary carbon attached to COOH. |
| C-5 | - | 125 - 130 | Aromatic methine carbon. |
| H-5 | 7.8 - 8.2 (d) | - | Coupled to H-7. |
| C-6 | - | 115 - 120 | Carbon attached to Bromine. |
| C-7 | - | 128 - 133 | Aromatic methine carbon. |
| H-7 | 8.0 - 8.4 (d) | - | Coupled to H-5. |
| C=O (Carboxyl) | - | 165 - 175 | Carbonyl carbon. |
| C-3a | - | 152 - 158 | Quaternary carbon at ring junction. |
| C-7a | - | 135 - 140 | Quaternary carbon at ring junction. |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the protons at the H-5 and H-7 positions, confirming their ortho relationship on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. The HSQC spectrum would show cross-peaks connecting the H-2, H-5, and H-7 signals to their corresponding C-2, C-5, and C-7 signals in the ¹³C spectrum, allowing for unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, the acidic proton of the carboxyl group would show a correlation to the carbonyl carbon (C=O) and the C-4 carbon. The H-5 proton would show correlations to C-4, C-7, and the ring-junction carbon C-3a, while the H-7 proton would correlate with C-5, C-6, and the other ring-junction carbon, C-7a. These correlations are instrumental in piecing together the entire molecular framework and confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and deducing molecular structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, a critical piece of data for confirming its identity. For this compound (C₈H₄BrNO₂S), the calculated monoisotopic mass can be compared with the experimentally determined mass to validate its chemical formula. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Calculated Exact Masses for this compound (C₈H₄BrNO₂S)
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
| [M (⁷⁹Br)] | C₈H₄⁷⁹BrNO₂S | 256.9197 |
| [M (⁸¹Br)] | C₈H₄⁸¹BrNO₂S | 258.9177 |
| [M+H (⁷⁹Br)]⁺ | C₈H₅⁷⁹BrNO₂S⁺ | 257.9275 |
| [M+H (⁸¹Br)]⁺ | C₈H₅⁸¹BrNO₂S⁺ | 259.9255 |
| [M-H (⁷⁹Br)]⁻ | C₈H₃⁷⁹BrNO₂S⁻ | 255.9120 |
| [M-H (⁸¹Br)]⁻ | C₈H₃⁸¹BrNO₂S⁻ | 257.9099 |
In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and fragmented. The resulting pattern of fragment ions provides a "fingerprint" that can be used to confirm the structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable molecules. youtube.com
Key expected fragmentation pathways for this compound include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, forming a stable acylium ion.
Loss of formic acid (HCOOH) or CO₂: [M - 46]⁺ or [M - 44]⁺. The loss of the entire carboxyl group as COOH (radical) [M - 45]⁺ is also a prominent fragmentation for carboxylic acids. libretexts.org
Decarboxylation: Loss of CO₂ is a very common fragmentation pathway for carboxylic acids, leading to the [M - 44] ion.
Thiazole Ring Opening: Fragmentation of the thiazole ring itself can occur, often involving the loss of molecules like HCN or acetylene, which is a known pattern for thiazole derivatives. researchgate.net
Analysis of these fragmentation patterns allows for the confirmation of both the carboxylic acid moiety and the bromobenzothiazole core structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. IR and Raman spectroscopy are complementary techniques.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. Key characteristic absorptions for this compound would include:
O–H Stretch: A very broad absorption band in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band typically found between 1680–1710 cm⁻¹ for an aromatic carboxylic acid. pressbooks.pub
Aromatic C=C Stretches: Medium to weak bands in the 1450–1600 cm⁻¹ region.
C–O Stretch and O–H Bend: These vibrations, associated with the carboxylic acid group, are often coupled and appear in the 1210–1320 cm⁻¹ and 920 cm⁻¹ regions, respectively.
C-N and C=N Stretches: Vibrations associated with the thiazole ring would appear in the fingerprint region.
C–Br Stretch: A weak to medium absorption in the lower frequency region, typically 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective for observing the symmetric vibrations of the aromatic ring system and the C-S and C-Br bonds, which may be weak in the IR spectrum. nih.gov The C=O stretch is also typically observed in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O–H Stretch (Carboxylic Acid) | IR | 2500–3300 | Broad, Strong |
| Aromatic C–H Stretch | IR, Raman | 3000–3100 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | IR, Raman | 1680–1710 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | IR, Raman | 1450–1600 | Medium |
| C–O Stretch / O–H Bend | IR | 1210–1320 | Medium |
| C-N / C=N Stretch (Thiazole) | IR, Raman | 1300-1500 | Medium |
| C–Br Stretch | IR, Raman | 500–600 | Medium-Weak |
Identification of Key Functional Groups and Bond Vibrations
The infrared (IR) spectrum of this compound is instrumental in identifying its key functional groups and characteristic bond vibrations. The presence of the carboxylic acid group is readily identifiable by a very broad absorption band for the O-H stretch, typically observed in the range of 2500 to 3300 cm⁻¹. openstax.orgspectroscopyonline.com This broadening is a consequence of extensive intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state.
Another prominent feature is the sharp and intense absorption corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid, which is expected to appear between 1710 and 1760 cm⁻¹. openstax.org Conjugation with the benzothiazole ring system may shift this absorption to a slightly lower wavenumber, generally around 1710 cm⁻¹. openstax.orgspectroscopyonline.com
The benzothiazole ring itself presents a series of characteristic vibrations. The C=N stretching vibration within the thiazole ring is anticipated to produce a medium to strong absorption band in the region of 1650 to 1550 cm⁻¹. Aromatic C=C stretching vibrations from the fused benzene ring will also give rise to several absorptions in the 1600 to 1450 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiazole ring, is typically weaker and can be found in the fingerprint region, usually between 800 and 600 cm⁻¹.
The substitution pattern on the benzene ring can also be discerned. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C-Br stretching vibration is typically observed as a strong absorption in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Table 1: Key IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710-1760 | Strong, Sharp |
| Benzothiazole | C=N Stretch | 1550-1650 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Variable |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |
| Carboxylic Acid | O-H Bend | 900-960 | Broad, Medium |
| Aromatic Ring | C-H Bending | 690-900 | Medium-Strong |
| Thiazole Ring | C-S Stretch | 600-800 | Weak-Medium |
| Bromoalkane | C-Br Stretch | 500-600 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Analysis of the crystal structure would reveal the spatial arrangement of the atoms, confirming the connectivity and stereochemistry. The planarity of the benzothiazole core is a key feature, and any deviations from planarity due to crystal packing forces could be quantified. wikipedia.org The orientation of the carboxylic acid group relative to the benzothiazole ring is of particular interest, as it influences the intermolecular interactions within the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid functional groups. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds, creating a characteristic supramolecular synthon. eurjchem.com These dimers can then be further interconnected through other weaker interactions to build up the three-dimensional crystal lattice.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Molecular Interactions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov For this compound, the Hirshfeld surface would be generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
Mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface allows for the visualization of intermolecular contacts. eurjchem.com Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. nih.gov The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. mdpi.com The plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) reveals the proportion of different interactions. For this molecule, prominent spikes in the fingerprint plot would be expected for O···H contacts, corresponding to the carboxylic acid hydrogen bonding. Other significant contributions would likely come from H···H, C···H, and Br···H contacts. nih.govmdpi.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase, such as a C18-silica column, is used with a polar mobile phase.
The mobile phase would typically consist of a mixture of an aqueous component (often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the benzothiazole ring system is a strong chromophore.
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Gradient | 10-90% B over 20 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net This technique is invaluable for the identification and quantification of this compound, especially at low concentrations. The LC conditions would be similar to those used for HPLC.
Following separation by the LC system, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive pair of peaks for the molecular ion, separated by 2 m/z units, providing further confirmation of the compound's identity. Tandem mass spectrometry (MS/MS) could be used to obtain structural information through fragmentation analysis. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
No specific UPLC methods for the analysis of this compound have been reported in the available scientific literature.
Elemental Analysis for Empirical Formula Validation
No specific elemental analysis data for this compound has been reported in the available scientific literature.
Future Perspectives and Emerging Research Avenues for 6 Bromobenzo D Thiazole 4 Carboxylic Acid
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The future synthesis of 6-Bromobenzo[d]thiazole-4-carboxylic acid and its derivatives is expected to align with the principles of green chemistry. Traditional synthetic routes for benzothiazoles often rely on harsh reaction conditions and hazardous reagents. Future research will likely focus on developing more sustainable alternatives.
Key areas of exploration will include:
Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of benzothiazole (B30560) derivatives, often leading to higher yields and shorter reaction times with reduced energy consumption.
Ultrasonic irradiation: As another energy-efficient method, sonication can promote reactions under milder conditions, minimizing the formation of byproducts.
Use of green solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids will be a critical step. For instance, the synthesis of some benzothiazole-2-thiol derivatives has been successfully achieved in aqueous media.
Catalyst innovation: The development and use of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid, can simplify purification processes and reduce waste.
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |
| Ultrasonic Irradiation | Milder reaction conditions, enhanced reaction rates. |
| Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact, potential for catalyst recycling. |
| Reusable Heterogeneous Catalysts | Simplified product purification, decreased catalyst waste. |
Exploration of Novel Derivatization Strategies and Bioisosteric Replacements
The carboxylic acid and bromine functionalities of this compound are ripe for chemical modification to create a library of novel derivatives with tailored properties.
Future derivatization strategies may involve:
Amide and ester formation: The carboxylic acid group can be readily converted into a wide range of amides and esters, which can significantly influence the compound's biological activity and pharmacokinetic properties.
Cross-coupling reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, and alkynyl substituents at the 6-position.
Bioisosteric replacement will also be a key strategy. This involves substituting functional groups with other groups that have similar physical or chemical properties, with the aim of enhancing the compound's biological activity or metabolic stability. For this compound, potential bioisosteric replacements could include:
Replacing the carboxylic acid with a tetrazole, sulfonamide, or hydroxamic acid to modulate acidity and binding interactions with biological targets.
Substituting the bromine atom with other halogens (chlorine, fluorine) or a trifluoromethyl group to fine-tune electronic properties and lipophilicity.
Identification of Untapped Biological Targets and Therapeutic Modalities
Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Future research on this compound will likely focus on screening it and its derivatives against a variety of biological targets to uncover new therapeutic applications.
Emerging areas of investigation could include:
Kinase inhibition: Many benzothiazole-containing compounds have shown potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.
Enzyme inhibition: Targeting other enzyme families, such as urease or carbonic anhydrase, which are implicated in various diseases, could reveal novel therapeutic avenues.
Neurodegenerative diseases: Given that some benzothiazoles exhibit neuroprotective properties, exploring the potential of this compound derivatives in models of Alzheimer's or Parkinson's disease is a logical next step.
A study on 6-bromobenzo[d]thiazole-2(3H)-one derived 1,2,3-triazoles has already demonstrated their potential antibacterial and cytotoxic activities, suggesting that the 6-bromo-benzothiazole scaffold is a promising starting point for the development of new therapeutic agents. nih.gov
Integration into Advanced Functional Materials for Niche Applications
The unique electronic properties of the benzothiazole ring system make it an attractive building block for advanced functional materials. The presence of the bromine and carboxylic acid groups in this compound offers opportunities for its incorporation into polymers and other materials.
Future research in this area could focus on:
Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are known to be effective electron-transporting and emitting materials in OLEDs. The specific substitution pattern of this compound could be exploited to tune the emission color and efficiency of OLED devices.
Organic Photovoltaics (OPVs): As electron-accepting units, benzothiazoles can be used in the design of donor-acceptor polymers for OPV applications.
Sensors: The benzothiazole core can be functionalized to create chemosensors for the detection of specific ions or molecules. The carboxylic acid group could serve as a binding site for target analytes.
Application of Artificial Intelligence and Machine Learning in Molecular Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and materials science. These computational approaches can accelerate the design and optimization of novel compounds based on this compound.
Future applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data for benzothiazole derivatives to predict the biological activity, toxicity, and physicochemical properties of new virtual compounds derived from this compound.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties.
Structure-Activity Relationship (SAR) Analysis: AI can help elucidate complex SARs, identifying which structural modifications are most likely to lead to desired changes in activity or properties. For instance, machine learning has been used to predict the photophysical properties of benzothiadiazole derivatives, a related class of compounds. nih.govacs.org
| AI/ML Application | Potential Impact on Research of this compound |
| Predictive Modeling | Rapidly screen virtual libraries of derivatives for promising candidates, reducing the need for extensive initial synthesis and testing. |
| De Novo Design | Generate novel molecular structures with optimized properties for specific therapeutic or material applications. |
| SAR Analysis | Provide a deeper understanding of how structural features influence activity, guiding more efficient lead optimization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
